3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
CAS No.: 1686139-27-4
Cat. No.: VC4085718
Molecular Formula: C9H16F2N2
Molecular Weight: 190.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1686139-27-4 |
|---|---|
| Molecular Formula | C9H16F2N2 |
| Molecular Weight | 190.23 |
| IUPAC Name | 3,3-difluoro-4-pyrrolidin-1-ylpiperidine;dihydrochloride |
| Standard InChI | InChI=1S/C9H16F2N2.2ClH/c10-9(11)7-12-4-3-8(9)13-5-1-2-6-13;;/h8,12H,1-7H2;2*1H |
| Standard InChI Key | DFUZOBULEGIJLU-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2CCNCC2(F)F.Cl.Cl |
| Canonical SMILES | C1CCN(C1)C2CCNCC2(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s molecular formula is C₉H₁₈Cl₂F₂N₂, with a molecular weight of 263.15 g/mol . Its parent amine, 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine, has a molecular weight of 190.23 g/mol (C₉H₁₆F₂N₂) . Key identifiers include:
The dihydrochloride salt enhances solubility and stability, critical for pharmacological applications .
Structural Features
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Piperidine Core: A six-membered nitrogen-containing ring, substituted at the 3- and 4-positions.
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Fluorine Atoms: Electron-withdrawing fluorines at C3 influence electronic distribution and metabolic stability .
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Pyrrolidine Substituent: A five-membered saturated ring at C4, contributing to conformational rigidity and receptor binding .
X-ray crystallography data are unavailable, but computational models predict a chair conformation for the piperidine ring, with fluorines in axial positions .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous piperidine derivatives are typically synthesized via:
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N-Alkylation: Reaction of piperidine precursors with pyrrolidine under basic conditions .
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Fluorination: Introduction of fluorine via halogen exchange or electrophilic fluorination .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .
A proposed pathway involves:
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Intermediate Formation: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate as a key intermediate .
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Substitution: Replacement of the hydroxyl group with pyrrolidine using NaH or K₂CO₃ in THF .
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Deprotection and Salt Formation: Acidic removal of the tert-butyl group followed by HCl treatment .
Industrial Considerations
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Purity: Commercial batches (e.g., Combi-Blocks HD-5987) specify ≥95% purity .
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Storage: Recommended at 2–8°C under inert conditions to prevent decomposition .
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro Cytotoxicity | IC₅₀ >100 µM in HEK293 cells, low toxicity | |
| Solubility | 93 mg/mL in water (pH 7.4) | |
| Plasma Protein Binding | ~85% (predicted) |
| Condition | Recommendation |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Light Sensitivity | Protect from light |
| Shelf Life | 24 months (unopened) |
Applications in Drug Discovery
Therapeutic Areas
| Application | Rationale | Example Targets |
|---|---|---|
| Type 2 Diabetes | DPP-IV inhibition mimics sitagliptin | DPP-IV enzyme |
| Oncology | Kinase inhibition (e.g., EGFR, VEGFR) | Tyrosine kinases |
| Neurodegeneration | Enhanced BBB penetration | Tau protein, Aβ plaques |
Case Studies
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PF-00734200: A related compound demonstrated 13 nM IC₅₀ against DPP-IV and 80% oral bioavailability in rats .
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Kinase Inhibitors: Analogous structures showed sub-micromolar activity against BRAF and CDK4/6 .
Future Research Directions
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Pharmacokinetics: Assess oral bioavailability and half-life in preclinical models.
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Target Identification: Screen against kinase and GPCR panels.
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Toxicology: Evaluate chronic toxicity and genotoxicity.
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Formulation: Develop stable oral or injectable formulations.
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